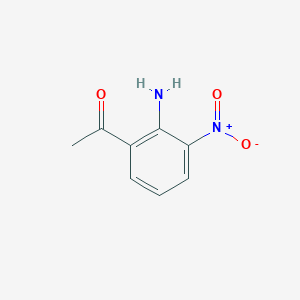

1-(2-Amino-3-nitrophenyl)ethan-1-one

Description

Properties

CAS No. |

20864-49-7 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

1-(2-amino-3-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,9H2,1H3 |

InChI Key |

VJWBEISSWTXNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The amino group at C2 in the target compound enhances electron density at the ortho position, while the nitro group at C3 withdraws electrons, creating a polarized structure. This contrasts with 1-(3-Nitrophenyl)ethanone, where the nitro group alone induces electron withdrawal across the ring .

- Solubility: Compounds with adjacent amino and nitro groups (e.g., this compound) may exhibit intramolecular hydrogen bonding, improving solubility in polar solvents compared to isomers like 1-(2-Amino-5-nitrophenyl)ethanone .

- Thermal Stability: Nitro groups generally lower thermal stability. However, the amino group in the target compound could mitigate this through resonance stabilization .

Derivatives with Additional Functional Groups

Key Observations :

- Biological Activity: The dimethylamino derivative (CAS 18992-80-8) demonstrates versatility in drug discovery, particularly for neurological disorders, due to its electron-rich aromatic system . In contrast, the target compound’s nitro group may limit its direct pharmaceutical use but enhance suitability as a synthetic intermediate.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Amino-3-nitrophenyl)ethan-1-one, and how can purity be maximized?

A two-step approach is typically employed: (1) Nitration of a precursor (e.g., 1-(2-aminophenyl)ethan-1-one) using HNO₃ in concentrated H₂SO₄ at 5–10°C to introduce the nitro group, followed by (2) selective reduction or protection of functional groups to retain the amine. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Monitor reaction progress with TLC and confirm regioselectivity via ¹H NMR .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm aromatic substitution patterns and ketone/amine functionalities.

- FT-IR : Identify characteristic bands (e.g., C=O stretch ~1700 cm⁻¹, NH₂ bend ~1600 cm⁻¹).

- Mass spectrometry (EI/ESI) : Confirm molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What safety protocols are recommended for handling this compound?

While toxicity data are limited, follow GHS/CLP guidelines: use PPE (gloves, lab coat, goggles), avoid inhalation of dust (P261), and work in a fume hood. Store in airtight containers away from oxidizing agents. Toxicity assumptions should err on caution due to structural similarities to nitroaromatic amines .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during structural analysis?

Use SHELXL for refinement: apply TWIN/BASF commands for twinned data, and PART/SUMP restraints for disordered regions. Validate hydrogen bonding networks (e.g., amine-nitro interactions) with PLATON or Mercury. High-resolution data (≤ 0.8 Å) minimizes model bias .

Q. What strategies mitigate solubility limitations in biological or catalytic studies?

- Co-solvents : Use DMSO:water mixtures (≤10% v/v) to enhance aqueous solubility.

- Derivatization : Introduce polar groups (e.g., hydroxyls via Mannich reactions) while retaining the nitro-amine scaffold.

- pH adjustment : Protonate the amine group (pKa ~4–6) in acidic buffers to improve solubility. Pre-screen solubility via nephelometry .

Q. How can computational methods elucidate the compound’s interaction with biological targets?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., nitroreductases), prioritizing binding poses with nitro/amine groups in catalytic pockets. Validate with MD simulations (AMBER/GROMACS) to assess stability. Pair with in vitro assays (e.g., enzyme inhibition IC₅₀) to correlate computational and experimental data .

Q. What experimental approaches resolve conflicting reactivity data in nitro-amine systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.